molecular formula C24H17N3S2 B12389790 Ptz-LD

Ptz-LD

Cat. No.: B12389790
M. Wt: 411.5 g/mol
InChI Key: HGYGQWZWBIWCBG-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ptz-LD is synthesized through a series of chemical reactions involving phenothiazine derivatives. The exact synthetic route and reaction conditions are proprietary and typically involve the use of specific reagents and catalysts to achieve the desired fluorescent properties .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The production process is optimized for high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Ptz-LD undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified phenothiazine derivatives with altered fluorescent properties, which can be tailored for specific applications .

Scientific Research Applications

Ptz-LD has a wide range of scientific research applications, including:

Mechanism of Action

Ptz-LD exerts its effects through its high specificity for lipid droplets. The compound’s phenothiazine core interacts with lipid molecules, leading to significant fluorescence emission. This interaction allows for the precise detection and imaging of lipid droplets in various biological and chemical systems .

Comparison with Similar Compounds

Uniqueness of Ptz-LD: this compound stands out due to its high specificity and significant emissivity in lipid droplets, making it particularly valuable for research in lipid metabolism and related diseases. Its unique properties allow for precise imaging and detection, which is not as effectively achieved by other similar compounds .

Properties

Molecular Formula

C24H17N3S2

Molecular Weight

411.5 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(10-ethylphenothiazin-3-yl)prop-2-enenitrile

InChI

InChI=1S/C24H17N3S2/c1-2-27-19-8-4-6-10-22(19)28-23-14-16(11-12-20(23)27)13-17(15-25)24-26-18-7-3-5-9-21(18)29-24/h3-14H,2H2,1H3/b17-13+

InChI Key

HGYGQWZWBIWCBG-GHRIWEEISA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)SC5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4S3)SC5=CC=CC=C51

Origin of Product

United States

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